molecular formula C21H29N5O B2503654 2-[4-[4-(4-Ethylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyridine-3-carbonitrile CAS No. 2415633-13-3

2-[4-[4-(4-Ethylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyridine-3-carbonitrile

Cat. No. B2503654
CAS RN: 2415633-13-3
M. Wt: 367.497
InChI Key: NFOGOWHZIQUUPS-UHFFFAOYSA-N
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Description

2-[4-[4-(4-Ethylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C21H29N5O and its molecular weight is 367.497. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Molecular Structure

  • A related compound, 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile, was synthesized via a nucleophilic substitution reaction. This process involved bromination and the use of malononitrile (Mishriky & Moustafa, 2013).

Potential Therapeutic Applications

  • Synthesis of 4-substituted piperazin-1-yl 2-[1-(pyridine-2-yl)ethoxy] acetamide and its effects on memory in mice suggest potential therapeutic applications for related compounds (Li Ming-zhu, 2008).

Receptor Interaction Studies

  • A study on 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile as a new class of serotonin 5-HT3 receptor antagonists reveals the potential interaction with specific receptors, which might also be relevant for similar compounds (Mahesh, Perumal & Pandi, 2004).

Structural Analyses

  • The structural characterization of analgesic isothiazolopyridines, including derivatives with piperazin-1-yl, provides insights into molecular packing and interactions, which are crucial for understanding the properties of similar compounds (Karczmarzyk & Malinka, 2008).

Receptor Binding Studies

  • Synthesis and structure-activity relationship analysis of 5-HT7 receptor antagonists with piperazin-1-yl substituted unfused heterobiaryls, including studies on binding affinity and molecular interactions, are relevant for understanding the behavior of related compounds (Strekowski et al., 2016).

Antimicrobial and Antihypertensive Effects

  • The synthesis of 1-substituted pyrrolidin-2-one and pyrrolidine derivatives, including compounds with 3-(4-arylpiperazin-1-yl)propyl moiety, showed strong antiarrhythmic and antihypertensive activities, indicating potential applications of similar structures in these areas (Malawska et al., 2002).

properties

IUPAC Name

2-[4-[4-(4-ethylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O/c1-2-24-13-15-25(16-14-24)10-3-4-17-27-20-7-11-26(12-8-20)21-19(18-22)6-5-9-23-21/h5-6,9,20H,2,7-8,10-17H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFOGOWHZIQUUPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC#CCOC2CCN(CC2)C3=C(C=CC=N3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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